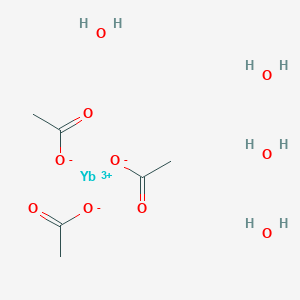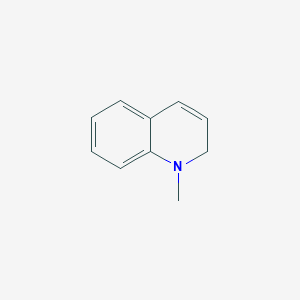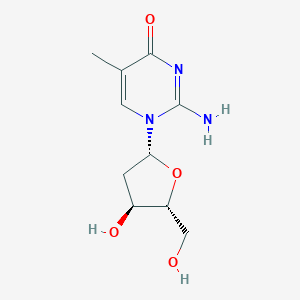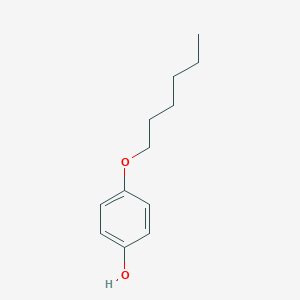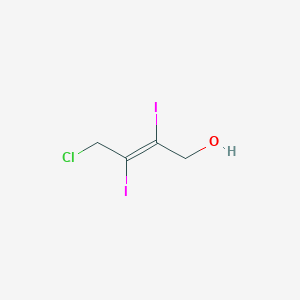
2,3-Diiodo-4-chloro-2-butenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, 2,3-Diiodo-4-chloro-2-butenol is used in the preparation of radiolabeled compounds for medical imaging studies.
Wirkmechanismus
The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,3-Diiodo-4-chloro-2-butenol are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of 2,3-Diiodo-4-chloro-2-butenol in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, 2,3-Diiodo-4-chloro-2-butenol is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of 2,3-Diiodo-4-chloro-2-butenol with a high yield.
Eigenschaften
CAS-Nummer |
19095-68-2 |
|---|---|
Produktname |
2,3-Diiodo-4-chloro-2-butenol |
Molekularformel |
C4H5ClI2O |
Molekulargewicht |
358.34 g/mol |
IUPAC-Name |
(E)-4-chloro-2,3-diiodobut-2-en-1-ol |
InChI |
InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+ |
InChI-Schlüssel |
ZBQCIUJENCZZNS-ONEGZZNKSA-N |
Isomerische SMILES |
C(/C(=C(/CCl)\I)/I)O |
SMILES |
C(C(=C(CCl)I)I)O |
Kanonische SMILES |
C(C(=C(CCl)I)I)O |
Synonyme |
4-Chloro-2,3-diiodo-2-buten-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
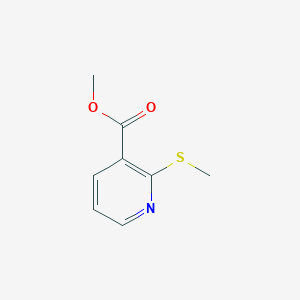
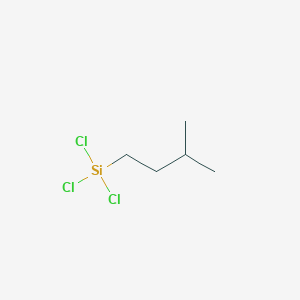
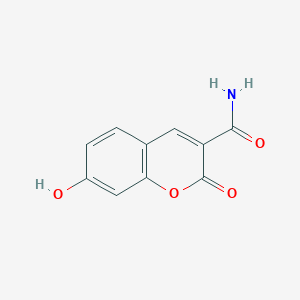
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
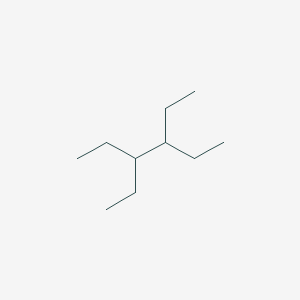
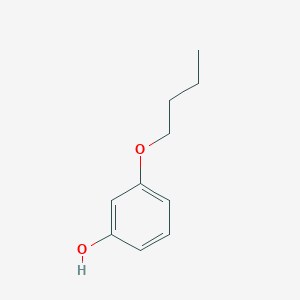
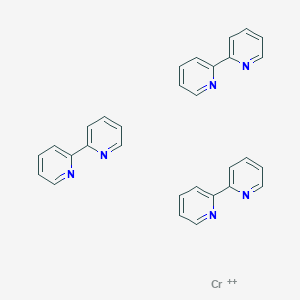
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
